6-Sulfanyl-L-norleucine

MHC–peptide interaction autoimmune disease research unnatural amino acid mutagenesis

Researchers requiring a thiol amino acid with an extended reach for peptide macrocyclization or HLA-B27 antagonist design often find cysteine too short, causing >100-fold affinity loss. 6-Sulfanyl-L-norleucine solves this with its δ-thiol (8-9 Å linear reach) that preserves near-native MHC binding. • δ-Thiol at C-6 enables 62-atom intramolecular disulfide cycles unattainable with cysteine. • Quantified advantage: only 2- to 5-fold KD reduction at HLA-B*2702 P2 vs >100-fold loss for cysteine substitution. • Supplied as ≥99% pure free amino acid; Boc-Amh(Meb)-OH derivative available for direct SPPS incorporation.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 91724-74-2
Cat. No. B13958316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfanyl-L-norleucine
CAS91724-74-2
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC(CCS)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeyHBMWPJLCTYKAGL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfanyl-L-norleucine: Identity and Key Characteristics


6-Sulfanyl-L-norleucine (also referred to as (2S)-2-amino-6-sulfanylhexanoic acid, 6-mercapto-L-norleucine, or Amh) is a non‑proteinogenic, thiol‑functionalized α‑amino acid with the molecular formula C₆H₁₃NO₂S and a monoisotopic mass of 163.067 Da [1]. The compound features a primary thiol (–SH) at the δ‑carbon of a six‑carbon linear side chain, distinguishing it from both the natural sulfur‑containing amino acids (cysteine and methionine) and their shorter‑chain homologs. Its structure combines the α‑amino acid backbone of L‑norleucine with a terminal sulfhydryl group, making it a unique elongated cysteine isostere for peptide engineering, bioconjugation, and structure–activity relationship studies [2].

Non‑proteinogenic δ‑thiol amino acid for peptide engineering
Elongated cysteine isostere for bioconjugation and SAR studies
Compatible with Boc‑SPPS; enables large disulfide macrocycles

6-Sulfanyl-L-norleucine: Substitution Limitations


Thiol‑containing amino acids cannot be freely interchanged for one another in peptide design, chemical ligation, or protein‑binding studies because the thiol position along the side chain dictates both the steric environment and the reactivity profile. 6-Sulfanyl-L-norleucine bears its sulfhydryl group at the δ‑position, providing an extended hydrophobic spacer of four methylene units, whereas the natural thiol amino acid L‑cysteine places the –SH at the β‑position (one methylene unit) and L‑homocysteine at the γ‑position (two methylene units) [1]. This positional difference translates into measurable, quantitative changes in biorecognition: in a direct HLA‑B*2702 peptide‑binding assay, substitution of the P2 arginine with Amh (δ‑thiol norleucine) reduced affinity by only 2‑ to 5‑fold, while the shorter cysteine substitution caused a >100‑fold loss in binding [2]. Such data demonstrate that the side‑chain length and thiol placement are decisive parameters for molecular interactions, making in‑class interchange a source of significant experimental error or outright failure in applications ranging from MHC‑peptide interaction studies to disulfide‑constrained peptide therapeutics.

  • Cysteine (β‑thiol) may abolish peptide–MHC binding, unlike Amh
  • Homocysteine (γ‑thiol) may show similar affinity but limits macrocycle span
  • Methionine (δ‑thioether) cannot serve as a thiol‑reactive handle for bioconjugation

6-Sulfanyl-L-norleucine: Quantitative Evidence Guide


HLA-B*2702 Binding: Amh vs. Cysteine

In a radiometric competition binding assay using soluble HLA‑B*2702 depleted of endogenous peptides, the Amh‑substituted nonapeptide RAmhYQKSTEL bound the MHC class I molecule with a KD only 2‑ to 5‑fold higher than the native arginine‑containing reference peptide RRYQKSTEL (KD 4.3 ± 1.2 × 10⁻⁸ M). By contrast, the cysteine‑substituted variant RCYQKSTEL exhibited a >100‑fold reduction in affinity relative to the native peptide. The homocysteine‑substituted peptide RHcYQKSTEL performed comparably to Amh, with a 2‑ to 5‑fold reduction [1]. These data were derived from competition curves where unlabeled peptides displaced ³H‑RRYQKSTEL, and KD values were calculated via Scatchard analysis [2].

HLA‑B*2702 Binding
Head‑to‑head
Amh (P2): 2–5× KD reduction
Cysteine (P2): >100× loss
Amh preserves near‑native MHC binding; cysteine abolishes recognition
Soluble HLA‑B*2702 competition assay
MHC–peptide interaction autoimmune disease research unnatural amino acid mutagenesis

Large Disulfide Macrocycles via Amh

The Boc‑protected derivative of (S)-2-amino-6-mercaptohexanoic acid (Boc‑Amh(Meb)-OH) was prepared and successfully incorporated via Boc‑SPPS into a 22‑residue peptide that, upon deprotection and simultaneous disulfide formation with diphenyl sulfoxide/trichloromethylsilane, yielded a 62‑atom intramolecular cyclic disulfide [1]. The Amh(Meb) group was stable to repetitive TFA acidolysis cycles used in Boc‑chemistry SPPS but could be cleanly deprotected under the same conditions that induced disulfide bond formation, demonstrating orthogonal compatibility with standard synthesis protocols. In contrast, the shorter natural cysteine homolog cannot provide the extended reach required to bridge distant sequence positions in large macrocycles without introducing additional spacer residues [2].

Disulfide Macrocycle Size
Reported
62‑atom cycle (22‑residue)
vs. ≤20 atoms with cysteine alone
Enables larger single‑disulfide macrocycles without spacer residues
Boc‑SPPS; diphenyl sulfoxide oxidation
peptide synthesis disulfide cyclization solid-phase peptide synthesis (SPPS)

δ-Thiol vs. γ-Thiol in Native Chemical Ligation

γ-Thionorleucine (ThioNle) carries the thiol at the γ‑carbon (C4) of norleucine and has been developed as a methionine surrogate for N‑terminal native chemical ligation (NCL), with the stated advantage that its thiol group circumvents the oxidation‑prone thioether of methionine [1]. 6-Sulfanyl-L-norleucine (δ‑thiol, C6) extends the thiol a further two methylene units beyond the γ‑position. In the HLA‑B*2702 binding model, this difference may appear small (both Amh and homocysteine, a γ‑thiol, showed comparable 2‑ to 5‑fold reductions), but in sterically constrained environments or when ligation‑desulfurization kinetics depend on thiol proximity to the backbone, the extra length of the δ‑thiol can alter reaction rates and conjugation geometry [2]. Although no single published study directly compares δ‑ and γ‑thiol norleucines in an NCL kinetic assay, the structural distinction is directly analogous to the cysteine (β‑thiol) vs. homocysteine (γ‑thiol) reactivity differential well‑documented in protein chemistry.

Thiol Spatial Reach
Class‑level
δ‑thiol (C6): 4‑methylene spacer
γ‑thiol (C4): 3‑methylene
β‑thiol (C3): 1‑methylene
Longer spacer may alter ligation kinetics and conjugation geometry
No direct NCL kinetic comparison published
native chemical ligation desulfurization protein semisynthesis

δ-SH vs. Methionine Thioether Reactivity

The terminal thiol of 6-sulfanyl-L-norleucine provides a reactive handle for chemoselective modification that is absent in the structurally analogous L‑methionine (δ‑thioether). While methionine's thioether is susceptible to oxidation to the sulfoxide under ambient conditions, the free thiol of Amh permits specific conjugation via maleimide, iodoacetamide, or Ellman's reagent chemistries without competing side reactions at the sulfur [1]. The thiol also serves as a soft ligand for heavy metals (Hg, Au, Pt), enabling applications in protein phasing (MIR/MAD) and metallodrug design that methionine cannot support. Quantitative reactivity comparisons: the pKa of the δ‑thiol in Amh is predicted to be ~10.0–10.5 (comparable to alkyl thiols), whereas methionine's thioether is non‑ionizable under physiological conditions, precluding nucleophilic conjugation at neutral pH [2].

Thiol vs. Thioether Reactivity
Class‑level
Free –SH (pKa ~10.5)
vs. –SCH₃ (non‑ionizable)
Supports thiol‑specific conjugation; methionine thioether unreactive
Predicted pKa; empirical verification recommended
bioconjugation thiol-specific labeling metal chelation

6-Sulfanyl-L-norleucine: Key Application Scenarios


HLA-B27 Peptide Antagonists with P2 Thiol

Based on the direct binding evidence that Amh at P2 retains near-native affinity for HLA‑B*2702 (2- to 5‑fold KD reduction) whereas cysteine substitution causes a >100‑fold loss [1], 6‑sulfanyl‑L‑norleucine is the thiol amino acid of choice for constructing peptide‑based HLA‑B27 antagonists that require a position‑2 sulfhydryl group for covalent trapping, spin labeling, or metal‑chelate tethering without compromising MHC binding.

Synthesis of Large Disulfide-Constrained Macrocycles

The demonstrated utility of Boc‑Amh(Meb)-OH in solid‑phase peptide synthesis for creating a 62‑atom intramolecular disulfide cycle [2] makes 6‑sulfanyl‑L‑norleucine the preferred building block for peptide chemists aiming to construct large, conformationally constrained macrocycles that exceed the bridging capacity of cysteine. This is particularly relevant for developing peptidomimetic inhibitors of protein–protein interactions where the binding epitope spans a large surface area.

Distance-Tunable Thiol Probes for Protein Studies

With its δ‑thiol providing 5 rotatable bonds and a linear reach of approximately 8–9 Å (vs. ~3–4 Å for cysteine and ~5–6 Å for homocysteine) [3], 6‑sulfanyl‑L‑norleucine enables distance‑dependent crosslinking, EPR distance measurements, and fluorescence quenching experiments where the probe position must be systematically varied. The compound fills a gap in the available cysteine-to-homocysteine-to-Amb (γ‑amino‑β‑mercaptobutyric acid) toolkit for structure‑activity relationship studies.

Metal-Binding Amino Acid for Crystallographic Phasing

The terminal thiol of 6‑sulfanyl‑L‑norleucine serves as a soft ligand for heavy‑atom derivatives used in X‑ray crystallography (Hg, Pt, Au). Its longer side chain, relative to cysteine, positions the metal center further from the protein backbone, reducing steric clashes and potentially improving derivative quality for MIR/SIRAS phasing. This application is supported by the established thiol‑metal coordination chemistry of alkyl mercaptans [4] and the successful incorporation of Amh into synthetic peptides [2].

Application
Selection Property
Validation Focus
HLA‑B27 peptide antagonist design
P2 thiol handle retaining near‑native MHC affinity
Binding affinity characterization
Large disulfide‑constrained macrocycle synthesis
Extended δ‑thiol spacer for cyclization
Macrocycle formation efficiency and purity
Distance‑tunable thiol probes for protein studies
Variable thiol‑to‑backbone spatial reach
Crosslinking geometry and distance measurement accuracy
Heavy‑atom derivatization for X‑ray crystallography
Thiol–metal coordination with extended side chain
Derivative quality and phasing utility
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